3-methoxy-N-[2-(7-oxabicyclo[2.2.1]heptan-2-ylamino)-2-oxoethyl]benzamide
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Overview
Description
3-methoxy-N-[2-(7-oxabicyclo[221]heptan-2-ylamino)-2-oxoethyl]benzamide is a complex organic compound featuring a benzamide core linked to a 7-oxabicyclo[221]heptane moiety
Preparation Methods
The synthesis of 3-methoxy-N-[2-(7-oxabicyclo[2.2.1]heptan-2-ylamino)-2-oxoethyl]benzamide typically involves multiple steps:
Synthesis of 7-oxabicyclo[2.2.1]heptane: This can be achieved through the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles.
Formation of the Amino Intermediate: The 7-oxabicyclo[2.2.1]heptane derivative is then reacted with an appropriate amine to introduce the amino group.
Coupling with Benzamide: The final step involves coupling the amino intermediate with 3-methoxybenzoyl chloride under suitable conditions to form the target compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-methoxy-N-[2-(7-oxabicyclo[2.2.1]heptan-2-ylamino)-2-oxoethyl]benzamide can undergo various chemical reactions:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(7-oxabicyclo[2.2.1]heptan-2-ylamino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The 7-oxabicyclo[2.2.1]heptane moiety may interact with enzymes or receptors, altering their activity and leading to various biological effects . The benzamide core can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds include other derivatives of 7-oxabicyclo[2.2.1]heptane and benzamide:
7-oxabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure and may have similar chemical reactivity.
Benzamide derivatives: Compounds with a benzamide core can have diverse biological activities and are used in various therapeutic applications.
The uniqueness of 3-methoxy-N-[2-(7-oxabicyclo[2.2.1]heptan-2-ylamino)-2-oxoethyl]benzamide lies in the combination of these two moieties, which may confer unique properties and applications .
Properties
IUPAC Name |
3-methoxy-N-[2-(7-oxabicyclo[2.2.1]heptan-2-ylamino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-11-4-2-3-10(7-11)16(20)17-9-15(19)18-13-8-12-5-6-14(13)22-12/h2-4,7,12-14H,5-6,8-9H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDGXNOBTRHHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)NC2CC3CCC2O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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